molecular formula C9H11NO2 B555455 Benzyl 2-aminoacetate CAS No. 1738-68-7

Benzyl 2-aminoacetate

Cat. No. B555455
CAS RN: 1738-68-7
M. Wt: 165.19 g/mol
InChI Key: JXYACYYPACQCDM-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A mixture of 2.5 g (5.77 mmol) of 3,4-bis[(1-oxodecyl)oxy]benzenamine, 9.1 ml (57.7 mmol) of benzyl bromoacetate, 3.1 g (14.4 mmol) of 1,8-bis(dimethylamino)naphthalene and 0.34 g (2.3 mmol) of sodium iodide in 50 ml of acetonitrile and 10 ml of DMF was stirred at reflux for 48 hours. The solvents were removed at reduced pressure and the residue was treated with methylene chloride and water. The organic phase was separated, dried and concentrated to an oil which was purified by HPLC using 20% ethyl acetate-hexane to give 2.2 g (52% yield) of N-[3,4-bis[(1-oxodecyl)oxy]phenyl]-N-[2-oxo-2-phenylmethoxy)ethyl]glycine phenylmethyl ester as an oil. The structure was confirmed by nmr and mass spectra.
Name
3,4-bis[(1-oxodecyl)oxy]benzenamine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C(OC1C=C([NH2:31])C=CC=1OC(=O)CCCCCCCCC)CCCCCCCCC.Br[CH2:33][C:34]([O:36][CH2:37][C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)=[O:35].CN(C)C1C2C(=CC=CC=2N(C)C)C=CC=1.[I-].[Na+]>C(#N)C.CN(C=O)C>[C:38]1([CH2:37][O:36][C:34](=[O:35])[CH2:33][NH2:31])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1 |f:3.4|

Inputs

Step One
Name
3,4-bis[(1-oxodecyl)oxy]benzenamine
Quantity
2.5 g
Type
reactant
Smiles
O=C(CCCCCCCCC)OC=1C=C(C=CC1OC(CCCCCCCCC)=O)N
Name
Quantity
9.1 mL
Type
reactant
Smiles
BrCC(=O)OCC1=CC=CC=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
Name
Quantity
0.34 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed at reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.